Vimalin

Acetylcholinesterase inhibition Xanthine oxidase inhibition Phenylpropanoid glycoside SAR

Metabolomics mis-annotation risks arise when generic phenylpropanoid glucosides substitute for Vimalin. As a species-specific Salix marker (0.0017% dry weight abundance) with only 15% AChE inhibition at 1.5 mg/mL, Vimalin is the validated negative control for focused PPG library screening and an unambiguous retention-time standard. • Non-interchangeable 4-OCH₃ regiochemistry (62% vs 15% AChE inhibition vs 2-OCH₃ isomer) • β-Glucosidase-accessible substrate for glycosyltransferase engineering • Supplied as pure reference material for immediate global dispatch.

Molecular Formula C16H22O7
Molecular Weight 326.34 g/mol
CAS No. 19764-36-4
Cat. No. B026778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVimalin
CAS19764-36-4
Molecular FormulaC16H22O7
Molecular Weight326.34 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=CCOC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C16H22O7/c1-21-11-6-4-10(5-7-11)3-2-8-22-16-15(20)14(19)13(18)12(9-17)23-16/h2-7,12-20H,8-9H2,1H3/b3-2+/t12-,13-,14+,15-,16-/m1/s1
InChIKeyXRQSXJGKRJVWSU-FAOXUISGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vimalin Standard for Phytochemical and Enzyme Research


Vimalin (p‑methoxycinnamyl β‑D‑glucopyranoside; CAS 19764‑36‑4; C₁₆H₂₂O₇; MW 326.34) is a naturally occurring phenylpropanoid glycoside isolated from Salix and Rhodiola species [1]. It belongs to the cinnamyl‑O‑glucoside structural class and is primarily utilized as a purified reference standard in phytochemical profiling, chemotaxonomic differentiation of Salicaceae, and comparative enzyme‑inhibition studies within the broader phenylpropanoid glycoside (PPG) family [2].

Vimalin Irreplaceability in Analytical and Bioactivity Workflows


Within the phenylpropanoid glucoside family, the position and nature of the aromatic substituent profoundly dictate both chromatographic retention and enzyme‑inhibitory potency. A single methoxy‑group shift from the 4‑ (Vimalin) to the 2‑position (Triandrin analog 10b) alters acetylcholinesterase (AChE) inhibition by more than four‑fold [1]. Furthermore, the natural abundance of Vimalin in Salix and Rhodiola tissues is species‑ and organ‑specific, making it a non‑interchangeable chemotaxonomic marker [2]. Generic substitution with a structurally similar but functionally distinct congener risks mis‑annotation in metabolomics studies and erroneous bioactivity conclusions.

Vimalin Enzyme Inhibition and Chemotaxonomic Specificity


Regioselective AChE and XOD Inhibition Profile

In a direct head‑to‑head panel of 14 synthetic phenylpropanoid glycosides, Vimalin (compound 10a; 4‑OCH₃ substitution) exhibited markedly lower acetylcholinesterase (AChE) inhibition than its 2‑OCH₃ positional isomer (10b). At a uniform concentration of 1.5 mg/mL, Vimalin inhibited AChE by 15 ± 3.27% and xanthine oxidase (XOD) by 10 ± 2.22%, whereas 10b (2‑OCH₃) inhibited AChE by 62 ± 4.53% (IC₅₀ = 15.5 ± 2.1 μM) [1]. This four‑fold differential demonstrates that the methoxy position, not merely its presence, governs enzyme interaction.

Acetylcholinesterase inhibition Xanthine oxidase inhibition Phenylpropanoid glycoside SAR

Salicaceae Chemotaxonomic Marker Specificity

Vimalin is one of a select panel of ten phenolic glycosides used to generate species‑diagnostic chromatographic spectra in Northern European Salix species. Its presence was confirmed in Salix viminalis, S. cinerea, S. lapponum, and S. babylonica, but it is absent from other Salix species where triandrin or salicin dominate the glycoside profile [1][2]. In a quantitative isolation from a triple‑hybrid Salix, Vimalin was recovered at 0.0017% dry weight, while the co‑occurring triandrin (15) was recovered at 0.0127%—a 7.5‑fold difference in abundance [3]. This differential distribution is the basis for its use as a species‑specific chemotaxonomic marker.

Chemotaxonomy Salicaceae phenolics Willow species identification

Mizoroki–Heck Coupling Synthetic Route

The Mizoroki–Heck (MH) type reaction between 4‑methoxyphenylboronic acid and allyl 2,3,4,6‑tetra‑O‑acetyl‑β‑d‑glucopyranoside was employed to synthesize Vimalin (1c) alongside Rosin (1a), Triandrin (1b), Coniferin (1d), and Icariside H1 (1e) in a single unified synthetic strategy [1]. While exact isolated yields for each congener are not reported in the abstracted comparison, the methodology is documented to produce all five natural PPGs in sufficient purity for spectral characterization (¹H/¹³C NMR, HRMS, optical rotation), confirming that Vimalin is synthetically accessible at parity with its class members when 4‑methoxy‑substituted arylboronic acid is available [1]. This contrasts with enzymatic glucosylation approaches, which may exhibit substrate‑specific yield variations depending on the cinnamyl alcohol substitution pattern.

Total synthesis Mizoroki–Heck reaction Phenylpropanoid library generation

Physicochemical Profile Comparison

Vimalin exhibits a topological polar surface area (TPSA) of 109.00 Ų and an estimated water solubility of 7,753 mg/L at 25 °C (log Kow = 0.05) [1]. By comparison, the 2‑OCH₃ positional isomer (compound 10b) bears the identical molecular formula and TPSA but differs in chromatographic retention and enzyme‑binding behavior due to altered hydrogen‑bonding topology [2]. The high predicted aqueous solubility (>7.5 mg/mL) facilitates its use as a reference standard in reversed‑phase HPLC and LC‑MS/MS method development without requiring special solubilization protocols.

Physicochemical properties Solubility prediction Drug‑likeness

Vimalin Research and Industrial Applications


Negative Control for AChE Inhibition Screens

Because Vimalin (4‑OCH₃) shows only 15% AChE inhibition at 1.5 mg/mL while its 2‑OCH₃ isomer achieves 62% inhibition, Vimalin serves as an ideal negative control compound when screening focused PPG libraries for AChE modulators [1]. Its inclusion ensures that observed activity is attributable to the correct regiochemistry rather than non‑specific glycoside effects.

Reference Standard for Salix and Rhodiola Chemotaxonomy

Vimalin is a confirmed constituent of the phenolic glycoside spectrum in Salix viminalis, S. cinerea, S. lapponum, and S. babylonica, and has been detected in Rhodiola rosea extracts analyzed by HPLC‑ESI‑MS/MS [2][3]. Its low natural abundance (0.0017% dry weight in one Salix hybrid) necessitates the use of a pure, commercially sourced reference standard for unambiguous retention‑time and mass‑spectral matching in metabolomics and quality‑control workflows [4].

Substrate for Enzymatic Glucosylation Studies

β‑Glucosidase‑mediated coupling of 4‑methoxycinnamyl alcohol with D‑glucose yields Vimalin, demonstrating its accessibility via biocatalytic routes [5]. This makes Vimalin a relevant substrate or product standard for laboratories engineering glycosyltransferases or studying phenylpropanoid biosynthetic pathways in Salicaceae and Crassulaceae.

Xanthine Oxidase Inactivity Benchmark in SAR

With only 10% XOD inhibition at 1.5 mg/mL, Vimalin defines the lower boundary of XOD activity within the monomethoxy‑substituted PPG series. This contrasts sharply with disaccharide PPGs such as rosavin (IC₅₀ = 1.72 μM on AChE) and compound 21 (IC₅₀ = 4.56 μM on XOD), establishing Vimalin as the appropriate inactive comparator in SAR campaigns [1].

Quote Request

Request a Quote for Vimalin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.